2-(5-Chloropentyl)furan

Catalog No.
S13414701
CAS No.
92638-97-6
M.F
C9H13ClO
M. Wt
172.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Chloropentyl)furan

CAS Number

92638-97-6

Product Name

2-(5-Chloropentyl)furan

IUPAC Name

2-(5-chloropentyl)furan

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

InChI

InChI=1S/C9H13ClO/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6,8H,1-3,5,7H2

InChI Key

LLTAURJDQVNCMD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCCCCCl

2-(5-Chloropentyl)furan is a chemical compound characterized by a furan ring substituted with a pentyl group that contains a chlorine atom at the fifth carbon position. The molecular formula for this compound is C${10}$H${11}$ClO, and its structure includes a five-membered aromatic ring (furan) with a side chain that enhances its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Electrophilic Substitution: Furan derivatives typically react with electrophiles, leading to substitution at the 2-position of the furan ring. The presence of the chloropentyl group can influence regioselectivity during these reactions.
  • Diels-Alder Reactions: As a diene, 2-(5-Chloropentyl)furan can participate in Diels-Alder cycloadditions with dienophiles, forming six-membered rings. This reaction is significant for synthesizing complex organic molecules .
  • Nucleophilic Reactions: The chlorinated side chain can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

Research on compounds with similar structures has indicated potential biological activities, including:

  • Antimicrobial Properties: Some furan derivatives exhibit antibacterial and antifungal activities. The presence of halogen substituents may enhance these properties by increasing lipophilicity and membrane permeability .
  • Anti-inflammatory Effects: Certain furan derivatives have shown promise in reducing inflammation, potentially making them candidates for therapeutic applications in treating inflammatory diseases.
  • Neuroprotective Effects: Compounds containing furan rings have been investigated for their neuroprotective properties, which could be beneficial in neurodegenerative disease models.

Several synthetic routes can be employed to produce 2-(5-Chloropentyl)furan:

  • Furan Synthesis via Halogenation: Starting from pentyl furan, chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
  • Alkylation Reactions: The furan ring can be alkylated using alkyl halides in the presence of strong bases like sodium hydride or potassium carbonate to create the chloropentyl substituent.
  • Cyclization Reactions: Utilizing precursors such as 5-chloropentanol and appropriate dehydrating agents can lead to the formation of the furan ring through cyclization processes.

2-(5-Chloropentyl)furan has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.
  • Material Science: Its unique structure allows it to be used in creating polymers or as an additive in materials that require specific thermal or mechanical properties.
  • Agricultural Chemicals: Similar compounds are often explored for use as pesticides or herbicides due to their biological activity.

Interaction studies involving 2-(5-Chloropentyl)furan could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with biological macromolecules can provide insight into its pharmacokinetics and potential therapeutic effects.
  • Cellular Uptake Mechanisms: Investigating how this compound enters cells can inform its efficacy as a drug candidate.
  • Synergistic Effects with Other Compounds: Researching combinations with other drugs may reveal enhanced efficacy or reduced toxicity profiles.

When comparing 2-(5-Chloropentyl)furan to other similar compounds, several notable derivatives come to mind:

Compound NameStructural FeaturesUnique Properties
2-MethylfuranMethyl group at position 2Lower boiling point; used as a solvent
2,5-DimethylfuranTwo methyl groups at positions 2 and 5Increased stability; used in fuel additives
5-Chloro-2-pentylfuranChlorine at position 5 and pentyl at 2Enhanced reactivity due to chlorine
3-PentylfuranPentyl group at position 3Different reactivity patterns

The uniqueness of 2-(5-Chloropentyl)furan lies in its specific substitution pattern and potential biological activities that may not be present in other similar compounds. This distinct structure may lead to unique interactions within biological systems, making it an interesting subject for further research.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

172.0654927 g/mol

Monoisotopic Mass

172.0654927 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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